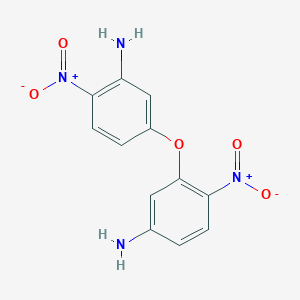
5-(5-Amino-2-nitrophenoxy)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Amino-2-nitrophenoxy)-2-nitroaniline is an organic compound characterized by the presence of amino and nitro groups attached to a phenoxy structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Amino-2-nitrophenoxy)-2-nitroaniline typically involves the nitration of a suitable precursor followed by amination. One common method is the nitration of 2-nitrophenol to produce 5-nitro-2-nitrophenol, which is then subjected to a reduction process to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation or the use of reducing agents like tin(II) chloride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Amino-2-nitrophenoxy)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitroso or nitro groups.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Introduction of various substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
5-(5-Amino-2-nitrophenoxy)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-(5-Amino-2-nitrophenoxy)-2-nitroaniline involves its interaction with molecular targets through its amino and nitro groups. These functional groups can participate in hydrogen bonding, electron transfer, and other interactions that modulate the activity of enzymes and receptors. The pathways involved may include oxidative stress response and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Nitro-5-aminobenzoic acid
- 3-Carboxy-4-nitroaniline
Uniqueness
5-(5-Amino-2-nitrophenoxy)-2-nitroaniline is unique due to its specific arrangement of amino and nitro groups on the phenoxy structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
654059-78-6 |
|---|---|
Fórmula molecular |
C12H10N4O5 |
Peso molecular |
290.23 g/mol |
Nombre IUPAC |
3-(3-amino-4-nitrophenoxy)-4-nitroaniline |
InChI |
InChI=1S/C12H10N4O5/c13-7-1-3-11(16(19)20)12(5-7)21-8-2-4-10(15(17)18)9(14)6-8/h1-6H,13-14H2 |
Clave InChI |
MRPCPXNKCUAQLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)OC2=CC(=C(C=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)
![Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate](/img/structure/B12544340.png)


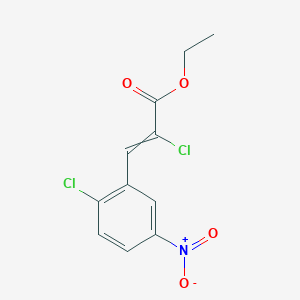
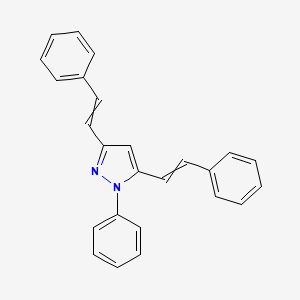
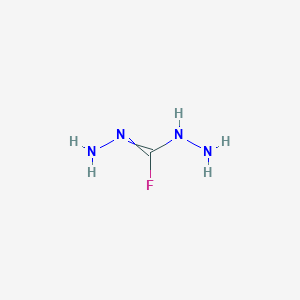
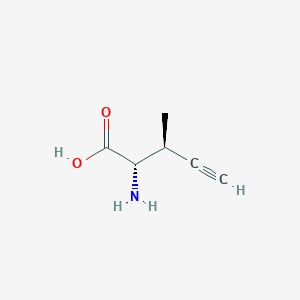
![Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester](/img/structure/B12544375.png)
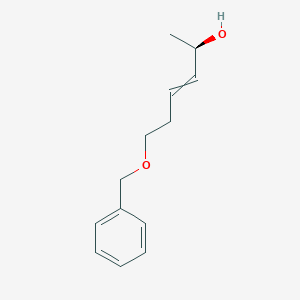
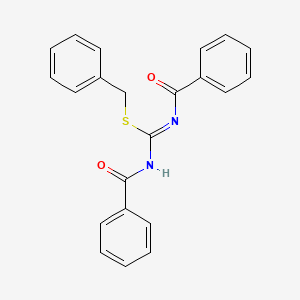

![1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)-](/img/structure/B12544390.png)
